

AT7519 Hydrochloride: A Technical Guide to Target Validation in Oncology

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Compound of Interest		
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Executive Summary

AT7519 hydrochloride is a potent, small-molecule, multi-cyclin-dependent kinase (CDK) inhibitor that has demonstrated significant anti-cancer activity in a breadth of preclinical and clinical studies.[1][2] By targeting key regulators of the cell cycle and transcription, AT7519 induces cell cycle arrest, apoptosis, and tumor growth inhibition in various hematological and solid tumor models.[3][4] This technical guide provides an in-depth overview of the target validation of AT7519, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying biological pathways and experimental workflows.

Introduction to AT7519 Hydrochloride and its Primary Targets

AT7519 is an ATP-competitive inhibitor of several members of the cyclin-dependent kinase family, which are serine/threonine kinases crucial for cell cycle regulation and mRNA synthesis. [2][5] Dysregulation of CDK activity is a hallmark of many cancers, making them attractive therapeutic targets.[3] AT7519 was identified through a fragment-based medicinal chemistry approach coupled with high-throughput X-ray crystallography.[3] The primary targets of AT7519 include CDK1, CDK2, CDK4, CDK5, CDK6, and CDK9.[3][6] Its mechanism of action is primarily attributed to the inhibition of these kinases, leading to downstream effects on cell proliferation and survival.[3][4]



Biochemical and Cellular Potency

AT7519 demonstrates potent inhibitory activity against multiple CDKs in cell-free assays and robust anti-proliferative effects across a wide range of human tumor cell lines.[3][6]

Table 1: In Vitro Kinase Inhibitory Activity of AT7519

Kinase Target	IC50 (nmol/L)
CDK1	210
CDK2	47
CDK4	100
CDK5	<10
CDK6	170
CDK9	<10
GSK3β	89

Data compiled from multiple sources.[3][5][6]

Table 2: Anti-proliferative Activity of AT7519 in Human Cancer Cell Lines (72h exposure)



Cell Line	Cancer Type	IC50 (nmol/L)
MCF-7	Breast Cancer	40
HCT116	Colon Cancer	82
HT29	Colon Cancer	-
A2780	Ovarian Cancer	350
SW620	Colon Cancer	940
MM.1S	Multiple Myeloma	500 (48h)
U266	Multiple Myeloma	500 (48h)
U87MG	Glioblastoma	Dose-dependent inhibition
U251	Glioblastoma	Dose-dependent inhibition

Data compiled from multiple sources.[5][6][7]

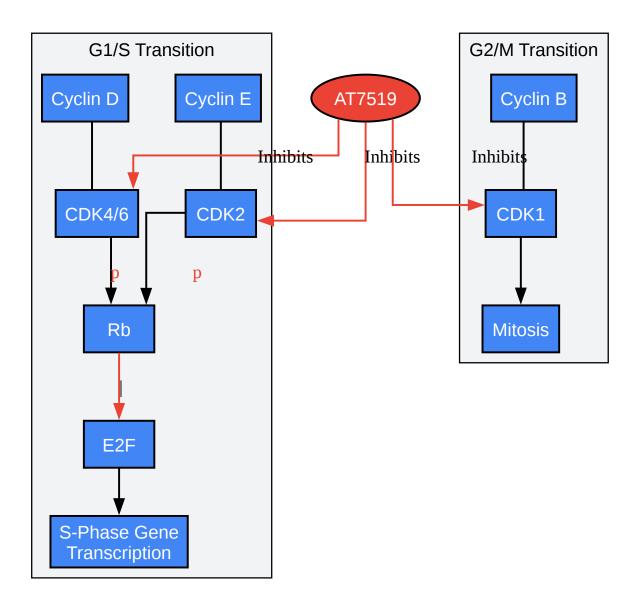
Mechanism of Action: Signaling Pathways and Cellular Consequences

The anti-cancer effects of AT7519 are a direct result of its inhibition of key CDKs, leading to distinct cellular outcomes.

Cell Cycle Arrest

Inhibition of CDK1 and CDK2 by AT7519 disrupts the G1/S and G2/M transitions of the cell cycle.[3][7] This is evidenced by a reduction in the S-phase cell population and an accumulation of cells in the G2/M and G0/G1 phases in treated cancer cells.[3]





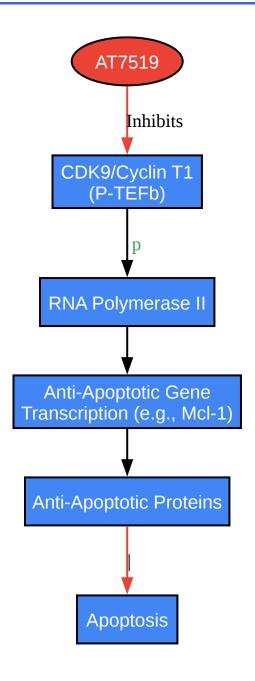
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Caption: AT7519-mediated inhibition of CDK1, 2, 4, and 6, leading to cell cycle arrest.

Induction of Apoptosis

AT7519 induces apoptosis in various cancer cell lines.[3][7] This is mediated, in part, by the inhibition of CDK9, which is a component of the positive transcription elongation factor b (P-TEFb).[3][4] Inhibition of CDK9 leads to the dephosphorylation of the C-terminal domain (CTD) of RNA polymerase II, resulting in the downregulation of anti-apoptotic proteins like Mcl-1.[4][6]





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Caption: Inhibition of CDK9 by AT7519 blocks transcription of anti-apoptotic genes.

In Vivo Target Validation and Efficacy

The anti-tumor activity of AT7519 has been validated in several human tumor xenograft models.

Table 3: In Vivo Efficacy of AT7519 in Xenograft Models



Model	Cancer Type	Dosing Regimen	Outcome
HCT116 Xenograft	Colon Cancer	9.1 mg/kg, i.p., twice daily	Tumor regression
HT29 Xenograft	Colon Cancer	9.1 mg/kg, i.p., twice daily	Tumor regression
MM Xenograft	Multiple Myeloma	15 mg/kg, i.p.	Inhibited tumor growth, prolonged survival
AMC711T Xenograft	Neuroblastoma	5, 10, or 15 mg/kg/day, i.p., 5 days	Dose-dependent growth inhibition

Data compiled from multiple sources.[3][6][8]

In vivo target engagement has been confirmed by observing the dephosphorylation of CDK substrates in tumor tissues from treated animals. For instance, a reduction in phosphorylated forms of Retinoblastoma protein (p-Rb) and Nucleophosmin (p-NPM) serves as a pharmacodynamic biomarker of AT7519 activity.[3][8]

Experimental Protocols

The following are generalized protocols for key assays used in the target validation of AT7519.

In Vitro Kinase Assays

- Objective: To determine the half-maximal inhibitory concentration (IC50) of AT7519 against purified kinases.
- · Methodology:
 - Kinase assays for CDK1, CDK2, and GSK3β are typically performed in a radiometric filter binding format. Assays for CDK5 are conducted in a DELFIA format, while those for CDK4 and CDK6 utilize an ELISA format.[6]
 - For radiometric assays, the kinase, appropriate cyclin partner, and substrate (e.g., Histone
 H1) are incubated with [γ-33P]ATP in the presence of varying concentrations of AT7519.



- The reaction is stopped, and the mixture is transferred to a filter plate to capture the phosphorylated substrate.
- The amount of incorporated radiolabel is quantified using a scintillation counter.
- IC50 values are calculated from the dose-response curves.

Cell Proliferation Assay (MTT or Alamar Blue)

- Objective: To assess the anti-proliferative effect of AT7519 on cancer cell lines.
- Methodology:
 - Cancer cells are seeded in 96-well plates and allowed to adhere overnight.
 - Cells are treated with a range of concentrations of AT7519 or vehicle control (DMSO) for 48-72 hours.[5][6]
 - Following incubation, a reagent such as 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT) or Alamar Blue is added to each well.[8]
 - Viable cells metabolize the reagent, resulting in a colorimetric change that is measured using a microplate reader.
 - The percentage of cell viability relative to the vehicle control is calculated, and IC50 values are determined.

Western Blotting for Pharmacodynamic Markers

- Objective: To confirm target engagement in cells or tumor tissues by analyzing the phosphorylation status of CDK substrates.
- Methodology:
 - Cells or tumor lysates are prepared in a lysis buffer containing protease and phosphatase inhibitors.
 - Protein concentration is determined using a standard assay (e.g., BCA).

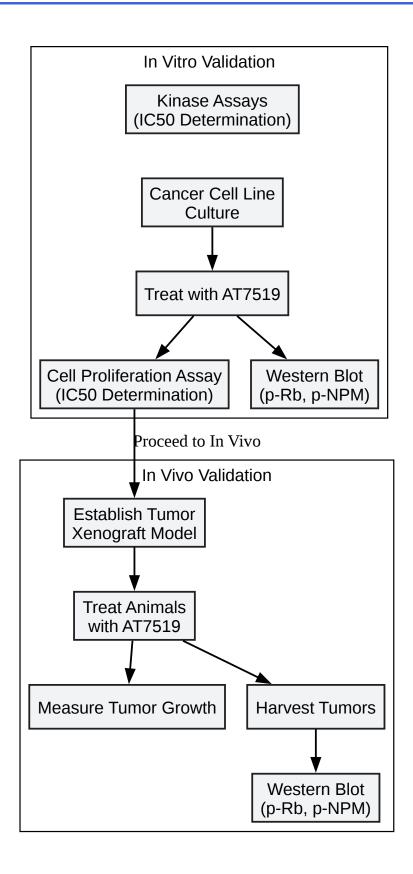






- Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF or nitrocellulose membrane.
- The membrane is blocked and then incubated with primary antibodies specific for phosphorylated and total forms of target proteins (e.g., p-Rb (T821), p-NPM (T199), p-PP1α (T320), and p-RNA polymerase II (Ser2)).[3][8]
- After washing, the membrane is incubated with a horseradish peroxidase (HRP)conjugated secondary antibody.
- The signal is detected using an enhanced chemiluminescence (ECL) substrate and imaged.





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Caption: A typical experimental workflow for the preclinical validation of AT7519.



Clinical Development

AT7519 has progressed into Phase I and II clinical trials for various advanced cancers, including solid tumors and hematological malignancies.[1][9] In a Phase I study, AT7519 administered as an intravenous infusion was found to be well-tolerated, with a recommended Phase II dose (RP2D) of 27.0 mg/m².[1][9] At this dose, plasma concentrations exceeded those required for biological activity, and preliminary anti-cancer activity was observed.[1] Pharmacodynamic studies in patients' skin biopsies confirmed a reduction in markers of CDK activity.[9]

Conclusion

The target validation of **AT7519 hydrochloride** is well-established through a robust body of preclinical and early clinical data. Its potent, multi-targeted inhibition of CDKs translates into significant anti-proliferative and pro-apoptotic activity in a wide range of cancer models. The clear mechanism of action, demonstrated in vivo efficacy, and defined pharmacodynamic biomarkers provide a strong rationale for its continued clinical development as a promising anti-cancer therapeutic.

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